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Compound of Interest

Compound Name: SR-4835

Cat. No.: B610978 Get Quote

Welcome to the troubleshooting and technical support guide for SR-4835. This resource is

designed for researchers, scientists, and drug development professionals to help interpret

unexpected experimental outcomes and provide standardized protocols for key assays. SR-
4835 is a potent and selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and

CDK13. Uniquely, it also functions as a "molecular glue," inducing the proteasomal degradation

of Cyclin K. This dual mechanism can lead to complex cellular responses that may differ from

those of other CDK inhibitors.

Frequently Asked Questions (FAQs) &
Troubleshooting
Here we address specific issues you might encounter during your experiments with SR-4835.

Q1: I'm not observing the expected decrease in cell
viability after SR-4835 treatment. What are the potential
causes?
Answer: A lack of cytotoxic or anti-proliferative effects can stem from several factors, ranging

from experimental setup to intrinsic cellular resistance.

Inappropriate Concentration or Duration: Ensure you are using a concentration range

appropriate for your cell line. IC50 values can vary significantly between cell types. We
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recommend performing a dose-response curve (e.g., 10 nM to 10 µM) for 48-96 hours to

determine the optimal concentration for your model.

Cell Line Resistance: Some cell lines may exhibit intrinsic resistance. For instance,

resistance to SR-4835 has been linked to high enrichment in the NOTCH signaling pathway

in certain cancer types.

Compromised Compound: SR-4835 is typically dissolved in DMSO. Ensure your stock

solution is fresh and has been stored correctly. Avoid multiple freeze-thaw cycles. Improperly

stored or moisture-absorbed DMSO can reduce the solubility and efficacy of the

compound[1].

Sub-optimal Cell Culture Conditions: Factors like high cell passage number, mycoplasma

contamination, or inconsistent cell seeding density can significantly alter drug response.

Refer to standardized cell-based assay protocols to minimize variability.

Q2: I can confirm CDK12/13 inhibition (e.g., decreased p-
RPB1 Ser2), but Cyclin K protein levels are unchanged.
Why is this happening?
Answer: This is a critical and unique aspect of SR-4835's mechanism. While SR-4835 is an

ATP-competitive inhibitor of CDK12/13, its full cytotoxic effect is often linked to its function as a

molecular glue, which is dependent on a specific cellular machinery.[2][3][4][5][6][7][8][9]

The Molecular Glue Mechanism: SR-4835 promotes the formation of a ternary complex

between CDK12 and DDB1, a component of the CUL4-RBX1 E3 ubiquitin ligase complex.[2]

[4][5][6][7][8][10] This interaction leads to the ubiquitination and subsequent proteasomal

degradation of Cyclin K, CDK12's binding partner.

Dependency on the E3 Ligase Complex: If your cell line has mutations, deletions, or low

expression of key components of the CUL4-RBX1-DDB1 complex, the molecular glue effect

will be abrogated.[4][5][6][7][8][10] In such cases, you may observe target engagement

(inhibition of CDK12's kinase activity) without the downstream degradation of Cyclin K,

potentially leading to reduced overall efficacy.
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Experimental Verification: To confirm this, you can perform a Western blot for DDB1, CUL4B,

and RBX1. Additionally, treating cells with a proteasome inhibitor (e.g., MG132) prior to SR-
4835 should "rescue" Cyclin K from degradation, confirming the degradation is proteasome-

dependent.[6]

Q3: My cells show an increase in DNA damage markers
(γH2AX), but the expected suppression of DNA Damage
Response (DDR) genes (like BRCA1, RAD51) is not
significant. How can I interpret this?
Answer: This scenario suggests that while SR-4835 is causing DNA damage, the canonical

pathway of DDR gene suppression may be altered or delayed in your specific cell model.

Kinetics of Transcription vs. Damage: The accumulation of DNA damage (measured by

γH2AX foci) can be a rapid event. The transcriptional suppression of DDR genes, however,

is a downstream effect of CDK12 inhibition and may occur over a longer time course.[11][12]

Consider performing a time-course experiment (e.g., 6, 12, 24, 48 hours) to analyze both

endpoints.

Cell-Type Specific Transcriptional Dependencies: While many cancer cells rely on CDK12 for

DDR gene expression, your specific cell line might have redundant or alternative

transcriptional programs that maintain a baseline level of DDR gene expression, even when

CDK12 is inhibited.

Alternative Sources of DNA Damage: SR-4835 treatment can induce cellular stress, which

itself can contribute to DNA damage independently of DDR gene transcription.

Q4: I'm observing an increase in ER stress markers
(e.g., p-eIF2α) after treatment. Is this an expected off-
target effect?
Answer: While not its primary mechanism, induction of endoplasmic reticulum (ER) stress has

been reported as a consequence of SR-4835 treatment in some contexts, particularly in breast

cancer cells. This is considered part of a broader cellular stress response that can contribute to

the compound's efficacy.
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Induction of Immunogenic Cell Death (ICD): The observed ER stress can be a component of

immunogenic cell death (ICD). This process involves the translocation of calreticulin to the

cell surface and the release of ATP and HMGB1, which can stimulate an anti-tumor immune

response.

Contribution to Cytotoxicity: ER stress can trigger apoptosis through pathways like the

unfolded protein response (UPR). Therefore, this effect, while perhaps "off-target" from the

primary CDK12/Cyclin K mechanism, likely contributes to the overall anti-cancer activity of

SR-4835.

Data Presentation
Table 1: Summary of Expected vs. Potentially
Unexpected Cellular Responses to SR-4835
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Biomarker / Phenotype Expected Result
Potential Unexpected
Result & Interpretation

p-RPB1 (Ser2) Strong decrease

No change: Check compound

activity and experimental

setup.

Cyclin K Protein Strong decrease

No change: Indicates a

potential defect in the CUL4-

DDB1 E3 ligase machinery,

abrogating the molecular glue

effect.[6][10]

DDR Gene mRNA (BRCA1,

ATM, etc.)
Decrease

No change: May indicate cell-

type specific transcriptional

dependencies or require a

longer treatment duration.[11]

γH2AX Foci Increase

No change/Decrease:

Reported in some ALL cell

lines; may suggest alternative

cell death mechanisms are

dominant.

Cell Viability Decrease

No change: Check for drug

resistance mechanisms (e.g.,

NOTCH pathway) or

suboptimal experimental

conditions.

ER Stress Markers (p-eIF2α) Baseline levels

Increase: A reported

secondary effect that can

contribute to immunogenic cell

death and overall cytotoxicity.

Table 2: Reported IC50 Values of SR-4835 in Various
Cancer Cell Lines
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Cell Line Cancer Type Reported IC50 (nM)

A375 BRAF-mutated Melanoma ~109.6 nM[6]

Colo829 BRAF-mutated Melanoma ~135.9 nM[6]

WM164 BRAF-mutated Melanoma ~112.0 nM[6]

WM983A BRAF-mutated Melanoma ~80.7 nM[6]

WM983B BRAF-mutated Melanoma ~160.5 nM[6]

Various TNBC Cells Triple-Negative Breast Cancer Potent activity reported[1]
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Caption: Dual mechanism of action for SR-4835.
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Unexpected Result Observed

Is cell viability decreased as expected?

No

 No

Yes

 Yes

1. Verify SR-4835 concentration
and cell seeding density.
2. Test for mycoplasma.

Is Cyclin K degraded?

Consider intrinsic resistance.
(e.g., check NOTCH pathway status)

Result suggests a complex,
cell-specific response.

No

 No

Yes

 Yes

Investigate CUL4-DDB1 complex.
- Check protein expression (WB).
- Use proteasome inhibitor control.

Are DDR genes downregulated?

No

 No

Yes

 Yes

Perform time-course experiment.
(e.g., 6-48 hours)

Results are consistent
with known mechanisms.

Click to download full resolution via product page

Caption: Troubleshooting workflow for unexpected SR-4835 results.
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Key Experimental Protocols
Protocol 1: Western Blot for Cyclin K Degradation
This protocol is designed to verify the SR-4835-induced degradation of Cyclin K.

Cell Seeding and Treatment: Seed cells in 6-well plates to reach 70-80% confluency on the

day of treatment. Treat cells with the desired concentrations of SR-4835 (and a DMSO

vehicle control) for 2 to 6 hours. For a proteasome-inhibition control, pre-treat a set of wells

with 10 µM MG132 for 1 hour before adding SR-4835.[6]

Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with

protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a

microcentrifuge tube, and incubate on ice for 30 minutes.

Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the

supernatant and determine the protein concentration using a BCA assay.

SDS-PAGE and Transfer: Normalize protein amounts (20-30 µg per lane), add Laemmli

buffer, and boil for 5-10 minutes. Separate proteins on a 10% SDS-PAGE gel. Transfer

proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate with a primary antibody against Cyclin K (e.g., Cell Signaling Technology #19472,

Abcam ab85854) overnight at 4°C.[13][14]

Wash the membrane 3 times with TBST.

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane 3 times with TBST.

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an

imaging system. Probe for a loading control (e.g., GAPDH or β-Actin) to ensure equal protein

loading.
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Protocol 2: Cell Viability (WST-1) Assay
This colorimetric assay measures the metabolic activity of viable cells.[15][16][17][18]

Cell Seeding: Seed cells in a 96-well, flat-bottom plate at a pre-determined optimal density

(e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for

cell attachment.

Treatment: Prepare serial dilutions of SR-4835 in culture medium. Remove the old medium

from the wells and add 100 µL of the compound-containing medium. Include wells with

vehicle control (DMSO) and wells with medium only (blank).

Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours) at

37°C and 5% CO2.

WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.[18] Gently shake the

plate for 1 minute to mix.

Final Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal time depends on the

cell type's metabolic rate and should be determined empirically. Monitor the color change.

Absorbance Measurement: Measure the absorbance at 420-480 nm (maximum at ~440 nm)

using a microplate reader.[15] A reference wavelength of >600 nm can be used to subtract

background.

Data Analysis: Subtract the blank absorbance from all readings. Normalize the data to the

vehicle control to calculate the percentage of cell viability.

Protocol 3: Immunofluorescence for γH2AX
This protocol allows for the visualization and quantification of DNA double-strand breaks.[19]

[20][21][22][23]

Cell Culture: Grow cells on glass coverslips placed in a 24-well plate. Treat with SR-4835 for

the desired time and concentration.

Fixation: Wash cells once with PBS. Fix with 4% paraformaldehyde (PFA) in PBS for 15

minutes at room temperature.[19]
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Permeabilization: Wash twice with PBS. Permeabilize the cells with 0.2-0.5% Triton X-100 in

PBS for 10 minutes at room temperature.[19]

Blocking: Wash twice with PBS. Block with 1-5% BSA in PBST (PBS + 0.1% Tween 20) for 1

hour at room temperature to reduce non-specific antibody binding.[20]

Primary Antibody Incubation: Incubate coverslips with a primary antibody against phospho-

Histone H2A.X (Ser139) diluted in blocking buffer overnight at 4°C in a humidified chamber.

Secondary Antibody Incubation: Wash coverslips three times with PBST. Incubate with a

fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer

for 1 hour at room temperature, protected from light.[19]

Counterstaining and Mounting: Wash three times with PBST. Stain nuclei by incubating with

DAPI (1 µg/mL) for 5-10 minutes. Wash once more with PBS. Mount the coverslips onto

microscope slides using an anti-fade mounting medium.

Imaging: Visualize the slides using a fluorescence or confocal microscope. γH2AX will

appear as distinct nuclear foci, which can be quantified using image analysis software (e.g.,

ImageJ).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. selleckchem.com [selleckchem.com]

2. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for
targeted degradation of cyclin K - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

3. A molecular glue that promotes cyclin K degradation | IRIC - Institute for Research in
Immunology and Cancer [iric.ca]

4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://bio-protocol.org/exchange/minidetail?id=7525800&type=30
https://bio-protocol.org/exchange/minidetail?id=7781057&type=30
https://bio-protocol.org/exchange/minidetail?id=7525800&type=30
https://www.benchchem.com/product/b610978?utm_src=pdf-custom-synthesis
https://www.selleckchem.com/products/sr-4835.html
https://pubs.rsc.org/en/content/articlelanding/2025/cb/d4cb00190g
https://pubs.rsc.org/en/content/articlelanding/2025/cb/d4cb00190g
https://www.iric.ca/en/about/news/2024/01/23/a-molecular-glue-that-promotes-cyclin-k-degradation
https://www.iric.ca/en/about/news/2024/01/23/a-molecular-glue-that-promotes-cyclin-k-degradation
https://ouci.dntb.gov.ua/en/works/4Owgj2b4/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610978?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. The CDK12 inhibitor SR-4835 functions as a molecular glue that promotes cyclin K
degradation in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

7. researchgate.net [researchgate.net]

8. biorxiv.org [biorxiv.org]

9. The CDK12 inhibitor SR-4835 functions as a molecular glue that promotes cyclin K
degradation in melanoma. | Sigma-Aldrich [sigmaaldrich.com]

10. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for
targeted degradation of cyclin K - PMC [pmc.ncbi.nlm.nih.gov]

11. The CDK12 inhibitor SR-4835 functions as a molecular glue that promotes cyclin K
degradation in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

12. biorxiv.org [biorxiv.org]

13. Cyclin K (E7F4N) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

14. Anti-Cyclin K antibody (ab85854) | Abcam [abcam.com]

15. WST-1 Assay: principles, protocol &amp; best practices for cell viability | Abcam
[abcam.com]

16. nanopartikel.info [nanopartikel.info]

17. WST-1 Cell Viability & Proliferation Assay [cellbiologics.com]

18. cdn.caymanchem.com [cdn.caymanchem.com]

19. 2.4. Immunofluorescence—γ-H2AX Assay [bio-protocol.org]

20. Gamma-H2AX immunofluorescence staining [bio-protocol.org]

21. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and
Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

22. crpr-su.se [crpr-su.se]

23. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the
Formation and Repair of DNA Double-strand Breaks [jove.com]

To cite this document: BenchChem. [Technical Support Center: Interpreting Results for SR-
4835]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610978#interpreting-unexpected-results-in-sr-4835-
treated-cells]

Disclaimer & Data Validity:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/38104154/
https://pubmed.ncbi.nlm.nih.gov/38104154/
https://www.researchgate.net/publication/376592268_The_CDK12_inhibitor_SR-4835_functions_as_a_molecular_glue_that_promotes_cyclin_K_degradation_in_melanoma
https://www.researchgate.net/publication/371194599_The_CDK12_inhibitor_SR-4835_functions_as_a_molecular_glue_that_promotes_cyclin_K_degradation_in_melanoma
https://www.biorxiv.org/content/10.1101/2023.05.30.542844v1
https://www.sigmaaldrich.com/TW/zh/tech-docs/paper/1630956
https://www.sigmaaldrich.com/TW/zh/tech-docs/paper/1630956
https://pmc.ncbi.nlm.nih.gov/articles/PMC11494886/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11494886/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10725499/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10725499/
https://www.biorxiv.org/content/biorxiv/early/2023/05/31/2023.05.30.542844.full.pdf
https://www.cellsignal.com/products/primary-antibodies/cyclin-k-e7f4n-rabbit-mab/19472
https://www.abcam.com/en-us/products/primary-antibodies/cyclin-k-antibody-ab85854
https://www.abcam.com/en-us/knowledge-center/cell-biology/wst-1-assay-principles-protocols-and-best-practices-for-cell-viability
https://www.abcam.com/en-us/knowledge-center/cell-biology/wst-1-assay-principles-protocols-and-best-practices-for-cell-viability
https://nanopartikel.info/wp-content/uploads/2020/11/nanOxiMet_SOP_WST-1-assay_V2.pdf
https://cellbiologics.com/index.php?route=product/product&path=3_312&product_id=17007
https://cdn.caymanchem.com/cdn/insert/10008883.pdf
https://bio-protocol.org/exchange/minidetail?id=7525800&type=30
https://bio-protocol.org/exchange/minidetail?id=7781057&type=30
https://pmc.ncbi.nlm.nih.gov/articles/PMC5755291/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5755291/
https://www.crpr-su.se/CELET/g-H2AX%20attached%20cells%20protocol.pdf
https://www.jove.com/v/56617/immunofluorescence-microscopy-h2ax-53bp1-for-analyzing-formation
https://www.jove.com/v/56617/immunofluorescence-microscopy-h2ax-53bp1-for-analyzing-formation
https://www.benchchem.com/product/b610978#interpreting-unexpected-results-in-sr-4835-treated-cells
https://www.benchchem.com/product/b610978#interpreting-unexpected-results-in-sr-4835-treated-cells
https://www.benchchem.com/product/b610978#interpreting-unexpected-results-in-sr-4835-treated-cells
https://www.benchchem.com/product/b610978#interpreting-unexpected-results-in-sr-4835-treated-cells
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610978?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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